N-cycloheptyl-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .
Preparation Methods
The synthesis of N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE typically involves the reaction of cycloheptylamine with 4-isopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . In anticancer research, it inhibits carbonic anhydrase IX, an enzyme overexpressed in many tumors, thereby disrupting the tumor’s pH regulation and inhibiting its growth .
Comparison with Similar Compounds
N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE can be compared with other benzenesulfonamide derivatives such as:
N-CYCLOHEPTYL-4-METHOXYBENZENESULFONAMIDE: Similar in structure but with a methoxy group instead of an isopropyl group.
N-CYCLOPROPYL-4-BORONOBENZENESULFONAMIDE: Contains a cyclopropyl group and a boron moiety, used in different chemical reactions.
These comparisons highlight the unique structural features and reactivity of N-CYCLOHEPTYL-4-ISOPROPYL-1-BENZENESULFONAMIDE, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H25NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO2S/c1-13(2)14-9-11-16(12-10-14)20(18,19)17-15-7-5-3-4-6-8-15/h9-13,15,17H,3-8H2,1-2H3 |
InChI Key |
GQLHJXGGDBKIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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